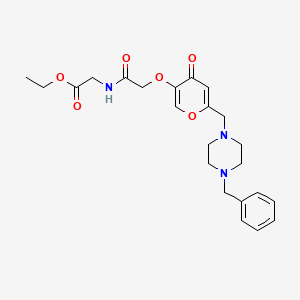

ethyl 2-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-2-30-23(29)13-24-22(28)17-32-21-16-31-19(12-20(21)27)15-26-10-8-25(9-11-26)14-18-6-4-3-5-7-18/h3-7,12,16H,2,8-11,13-15,17H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZRKZDYBBGJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 443.5 g/mol. The structure features a pyran ring, a piperazine moiety, and an acetate group, which may contribute to its biological properties.

Structural Formula

Anticancer Activity

Recent studies have explored the anticancer potential of pyran derivatives, including those similar to this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study examining the cytotoxicity of several pyran derivatives, compounds similar to the target compound showed IC50 values ranging from 0.24 µM to 0.58 µM against multiple cancer cell lines, including NCI-H460 and HCT116 . This suggests that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds.

Acetylcholinesterase Inhibition

Another notable biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's.

The compound's structure allows it to interact with the active site of AChE, potentially enhancing cognitive functions by increasing acetylcholine levels in the synaptic cleft . Studies have demonstrated that certain derivatives exhibit competitive inhibition against AChE, indicating their therapeutic potential in cognitive enhancement .

Antioxidant Activity

The antioxidant properties of similar compounds have been assessed through various assays. This compound may also exhibit free radical scavenging abilities, which could contribute to its overall therapeutic profile.

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl [4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate

- Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone).

- Key Substituents : 2-Chlorobenzyl at position 4, methyl at position 3, ethyl ester at position 1.

- Functional Groups : Chlorobenzyl (electron-withdrawing), ester.

- Biological Relevance: Pyridazinones are associated with cardiovascular activity (e.g., phosphodiesterase inhibition). The chlorobenzyl group may enhance target affinity but reduce metabolic stability compared to benzylpiperazine.

- Synthesis : Microwave-assisted methods (referenced in De la Hoz et al., 2005) are applicable for similar ester-linked compounds .

2-[3,5-Dioxo-4-(Pyridin-3-yl)piperazin-1-yl]acetic Acid

- Core Structure: Piperazinone (six-membered ring with two nitrogens and two ketones).

- Key Substituents : Pyridin-3-yl at position 4, acetic acid at position 1.

- Functional Groups : Pyridyl (hydrogen-bond acceptor), carboxylic acid.

- Biological Relevance: Piperazinones are common in antipsychotics (e.g., aripiprazole). The carboxylic acid group increases polarity, reducing CNS penetration compared to the ethyl ester in the target compound.

Ethyl 2-(2-(4-Azido-N-((2-(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazol-6-yl)methyl)-2,3,5,6-tetrafluorobenzamido)acetamido)acetate

- Core Structure: Benzoimidazole-dihydropyridinone hybrid.

- Key Substituents : Tetrafluorobenzamido, azido, tetrahydro-2H-pyran.

- Functional Groups : Fluorinated aromatic rings (lipophilicity enhancers), azide (click chemistry handle).

- Biological Relevance : Fluorination improves metabolic stability and membrane permeability. The azide group enables bioconjugation, suggesting use in targeted drug delivery or imaging probes.

Structural and Functional Comparison Table

*LogP values are estimated based on substituent contributions.

Research Findings and Implications

Synthetic Accessibility: The target compound’s ethyl ester and benzylpiperazine groups align with microwave-assisted synthesis strategies, as demonstrated in pyridazinone derivatives .

Biological Optimization : Fluorinated analogs (e.g., RCSB PDB 5Z4 ligand) highlight the trade-off between lipophilicity and solubility, guiding future derivatization of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.